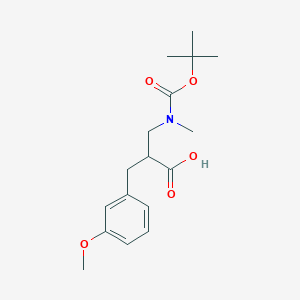

2-N-Boc-3-(3-Methoxy-phenyl)-2-methylaminomethyl-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-N-Boc-3-(3-Methoxy-phenyl)-2-methylaminomethyl-propionic acid, commonly known as Boc-MPMPA, is a synthetic molecule used in a variety of scientific research applications. It is a derivative of propionic acid and is composed of nitrogen, carbon, and oxygen atoms. Boc-MPMPA is used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis pathway for 2-N-Boc-3-(3-Methoxy-phenyl)-2-methylaminomethyl-propionic acid involves the protection of the amine group, followed by the introduction of the Boc protecting group. The protected amine is then reacted with 3-methoxybenzaldehyde to form an imine intermediate, which is reduced to the corresponding amine. The final step involves the introduction of the propionic acid moiety through a reductive amination reaction.

Starting Materials

2-methylaminomethyl-propionic acid, Boc anhydride, 3-methoxybenzaldehyde, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Diethyl ether, Methanol, Ethyl acetate

Reaction

Step 1: Protection of the amine group by reacting 2-methylaminomethyl-propionic acid with Boc anhydride in the presence of a base such as sodium hydroxide in diethyl ether or methanol solvent., Step 2: Introduction of the Boc protecting group by reacting the protected amine with Boc anhydride in the presence of a base such as sodium hydroxide in diethyl ether or methanol solvent., Step 3: Formation of the imine intermediate by reacting the Boc-protected amine with 3-methoxybenzaldehyde in the presence of a catalyst such as hydrochloric acid in ethyl acetate solvent., Step 4: Reduction of the imine intermediate to the corresponding amine using a reducing agent such as sodium borohydride in methanol solvent., Step 5: Introduction of the propionic acid moiety through a reductive amination reaction by reacting the amine with propionic acid in the presence of a reducing agent such as sodium borohydride in methanol solvent.

Aplicaciones Científicas De Investigación

Boc-MPMPA has been found to be a useful compound in a variety of scientific research applications. It has been used as a substrate for enzyme assays, as a ligand for binding studies, and as a tool for studying the structure and function of proteins. Boc-MPMPA has also been used in the study of enzyme kinetics and in the development of enzyme inhibitors.

Mecanismo De Acción

The mechanism of action of Boc-MPMPA is not fully understood, but it is believed to act as a competitive inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase. Boc-MPMPA binds to the active sites of these enzymes and prevents them from catalyzing their respective reactions.

Efectos Bioquímicos Y Fisiológicos

Boc-MPMPA has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to a decrease in the levels of neurotransmitters, such as acetylcholine and butyrylcholine, which can in turn lead to a number of physiological effects. In addition, Boc-MPMPA has been found to have an inhibitory effect on the release of cytokines, which can lead to anti-inflammatory effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Boc-MPMPA is a useful tool for laboratory experiments due to its ability to inhibit a number of enzymes. This makes it a valuable tool for studying enzyme kinetics and developing enzyme inhibitors. However, Boc-MPMPA can also be toxic to cells, so it should be used with caution in laboratory experiments.

Direcciones Futuras

The future of Boc-MPMPA research is promising. Further research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. In addition, further research is needed to develop more effective enzyme inhibitors based on Boc-MPMPA. Finally, further research is needed to investigate the potential therapeutic applications of Boc-MPMPA, such as in the treatment of neurological and inflammatory disorders.

Propiedades

IUPAC Name |

2-[(3-methoxyphenyl)methyl]-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5/c1-17(2,3)23-16(21)18(4)11-13(15(19)20)9-12-7-6-8-14(10-12)22-5/h6-8,10,13H,9,11H2,1-5H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNSPQTTYJTYEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(CC1=CC(=CC=C1)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661458 |

Source

|

| Record name | 2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-N-Boc-3-(3-Methoxy-phenyl)-2-methylaminomethyl-propionic acid | |

CAS RN |

886364-83-6 |

Source

|

| Record name | 2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6H-thiazolo[5,4-e]indazol-2-amine](/img/structure/B1388816.png)